3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a benzothiophene core substituted with chlorine atoms and a furylmethyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Starting Material: Benzothiophene is used as the starting material.
Chlorination: The benzothiophene undergoes chlorination to introduce chlorine atoms at the 3 and 6 positions.
Furylmethylation: The chlorinated benzothiophene is then reacted with a furylmethyl halide under basic conditions to introduce the furylmethyl group.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the furylmethyl group.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: Dechlorinated benzothiophene derivatives.
Substitution: Benzothiophene derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-N-(2-furylmethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a carboxamide.
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C14H9Cl2NO2S |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H9Cl2NO2S/c15-8-3-4-10-11(6-8)20-13(12(10)16)14(18)17-7-9-2-1-5-19-9/h1-6H,7H2,(H,17,18) |
InChI Key |
ZDLCQOGHXUQJOX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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